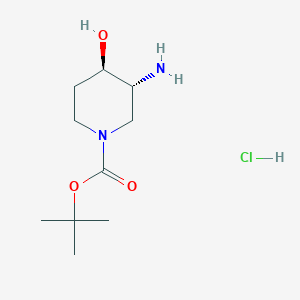

(3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13583317

Molecular Formula: C10H21ClN2O3

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClN2O3 |

|---|---|

| Molecular Weight | 252.74 g/mol |

| IUPAC Name | tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 |

| Standard InChI Key | LBNDPMQUQHWZIB-SCLLHFNJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O.Cl |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

(3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride features a six-membered piperidine ring with stereospecific substitutions at the 3R and 4R positions. The Boc group protects the amine at position 3, while a hydroxyl group occupies position 4. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

Table 1: Key Molecular Properties

The stereochemistry of this compound is critical for its reactivity and biological interactions. The trans configuration of the amino and hydroxyl groups facilitates selective functionalization, enabling its use in asymmetric synthesis .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from piperidine precursors. Key steps include:

-

Boc Protection: The primary amine at position 3 is protected using di-tert-butyl dicarbonate in dichloromethane, yielding the Boc-protected intermediate.

-

Hydroxylation: Selective oxidation or hydroxylation at position 4 is achieved under controlled conditions, often using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

-

Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and storage stability.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DCM, RT | 85–90 |

| Hydroxylation | m-CPBA, CH₃CN, 0°C | 75–80 |

| Salt Formation | HCl (g), Et₂O, 0°C | 95 |

Industrial Production

Scaled-up synthesis prioritizes cost efficiency and purity. Continuous flow reactors and catalytic hydrogenation are employed to enhance throughput. Industrial batches achieve >99% enantiomeric excess (ee) through chiral resolution techniques, such as crystallization with tartaric acid derivatives .

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The compound’s stereochemical purity makes it invaluable in synthesizing kinase inhibitors and protease inhibitors. For example, it is a precursor in the synthesis of ibrutinib analogs, where the piperidine core contributes to target binding affinity .

Case Study: Anticancer Drug Development

In a 2024 study, researchers utilized this compound to develop a novel Bruton’s tyrosine kinase (BTK) inhibitor. The hydrochloride salt improved aqueous solubility, enabling oral bioavailability in preclinical models. Pharmacokinetic studies showed a 40% increase in plasma half-life compared to non-salt forms.

Comparative Analysis with Related Derivatives

Structural Analogues

| Compound | Key Differences | Application |

|---|---|---|

| (3S,4S)-Boc-3-amino-4-hydroxypiperidine | Opposite stereochemistry | Inactive in kinase assays |

| 1-Boc-4-aminopiperidine | Lacks hydroxyl group | Intermediate for C–N coupling |

The (3R,4R) configuration is superior in asymmetric synthesis due to favorable steric interactions during coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume